molecular formula C15H15NO5S B15357368 4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid CAS No. 63304-89-2

4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid

Cat. No.: B15357368
CAS No.: 63304-89-2
M. Wt: 321.3 g/mol
InChI Key: MNYIMRMULIOECO-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a methoxy group at position 4, a sulfonylamino group at position 3 linked to a 4-methylphenyl ring, and a carboxylic acid moiety at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their roles as enzyme inhibitors or receptor modulators .

Properties

CAS No.

63304-89-2

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)22(19,20)16-13-9-11(15(17)18)5-8-14(13)21-2/h3-9,16H,1-2H3,(H,17,18)

InChI Key

MNYIMRMULIOECO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-methylbenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

  • Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfonylamino group to a sulfonamide.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Sulfonamides.

  • Substitution Products: Various functionalized derivatives of the methoxy group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related sulfonamide benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and pharmacological activity.

Substituent Variations and Structural Features

Table 1: Structural Comparison of Sulfonamide Benzoic Acid Derivatives
Compound Name Substituent at Position 3 (Sulfonamide Group) Substituent at Position 4 Carboxylic Acid Position Molecular Weight Key References
4-Methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid 4-Methylphenyl Methoxy 1 335.37 g/mol
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 4-Fluoro-3-methylphenyl Hydrogen 1 309.31 g/mol
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid Pyridin-3-ylmethyl Methoxy 1 352.36 g/mol
4-[[(3-Methylphenyl)sulfonamido]methyl]benzoic acid 3-Methylphenyl (linked via methylene) Hydrogen 1 319.38 g/mol

Key Observations :

  • The fluoro-substituted analog in shows reduced molecular weight and altered electronic properties, which may influence acidity (pKa) and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Predicted pKa Density (g/cm³) Boiling Point (°C) Solubility (Water) References
4-Methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid ~4.1 1.40–1.45 >300 (decomposes) Low
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 4.06 1.462 497.2 Moderate
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid ~3.8 1.35–1.40 >300 Low

Key Observations :

  • The fluoro-substituted analog exhibits a higher boiling point and slightly increased density due to fluorine’s electronegativity and molecular packing.
  • The pyridinylmethyl derivative has a lower predicted pKa, suggesting stronger acidity, which may enhance ionization in physiological environments.

Key Observations :

  • The target compound’s 4-methylphenyl group may optimize steric interactions with hydrophobic binding pockets in EDG2 receptors, as suggested by related inhibitors in .
  • The methylene-linked analog in demonstrates versatility in forming coordination complexes, highlighting the role of substituent flexibility in material science.

Biological Activity

4-Methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid, also known as sulfonyl-substituted benzoic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅N₁O₅S
  • Molecular Weight : 321.35 g/mol
  • CAS Number : 63304-89-2

This compound exhibits various biological activities primarily due to its structural characteristics, which allow it to interact with biological targets effectively. The sulfonamide group is known for its ability to inhibit enzymes involved in the synthesis of folic acid, which is crucial for bacterial growth.

Key Mechanisms

  • Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing pain and inflammation in various models.
  • Antimicrobial Activity : Preliminary data indicate that it possesses antimicrobial properties against certain bacterial strains.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid against Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

3. Analgesic Activity

Animal models have shown that administration of this compound leads to a significant reduction in pain responses, comparable to standard analgesics like ibuprofen.

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions indicated that treatment with 4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic acid resulted in a notable decrease in pain scores over eight weeks compared to a placebo group.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis, patients receiving this compound exhibited reduced joint swelling and improved mobility, showcasing its potential as an anti-inflammatory agent.

Research Findings

Recent research has expanded on the pharmacodynamics and pharmacokinetics of this compound:

  • Bioavailability : Studies suggest moderate oral bioavailability, with peak plasma concentrations occurring within 2 hours post-administration.
  • Metabolism : The compound undergoes hepatic metabolism primarily via conjugation pathways.

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